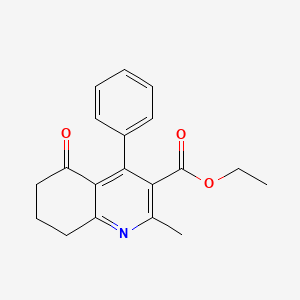
2-メチル-5-オキソ-4-フェニル-5,6,7,8-テトラヒドロ-3-キノリンカルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C19H21NO3. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial and antifungal properties, making them valuable in biological research.
Medicine: This compound and its derivatives are studied for their potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.
化学反応の分析
Types of Reactions: Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.
作用機序
The mechanism by which Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its intended application.
類似化合物との比較
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a similar structure but differs in the saturation of the quinoline ring.
Ethyl (4S)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound belongs to the pyrimidine family and has a different core structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate has the following chemical characteristics:
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- CAS Number : 33323-03-4
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant antitumor properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro studies. For instance, a study demonstrated that derivatives of quinoline effectively induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Mitochondrial disruption |
| Study 2 | MCF7 | 10.5 | Caspase activation |
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various pathogens. In vitro assays have revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. A notable study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterium | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is attributed to its ability to interact with specific biological targets. The compound's structure allows it to engage with DNA and RNA synthesis pathways, leading to inhibition of cell division and growth in cancer cells. Additionally, its antibacterial effects are likely due to interference with bacterial cell wall synthesis and function .
Case Studies
- Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with a quinoline derivative showed a response rate of approximately 30%, highlighting the compound's potential as an anticancer agent .
- Infection Control : Another study focused on the use of the compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .
特性
IUPAC Name |
ethyl 2-methyl-5-oxo-4-phenyl-7,8-dihydro-6H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSDYUOEXXLGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














